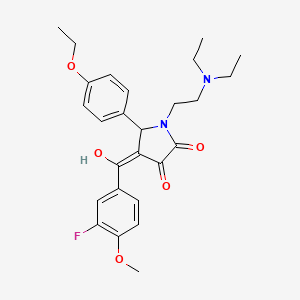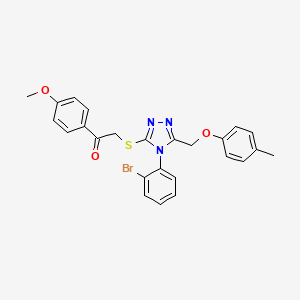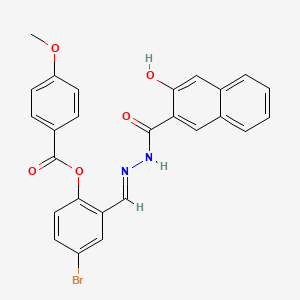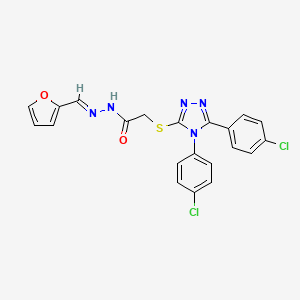
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a benzylidene hydrazine moiety, and an ethoxyphenyl group, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzyloxybenzylidene hydrazine intermediate, followed by the introduction of the ethoxyphenyl group through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Applications De Recherche Scientifique
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(3-(Methoxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
- 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide stands out due to its specific functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
765912-78-5 |
|---|---|
Formule moléculaire |
C24H23N3O4 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H23N3O4/c1-2-30-21-13-11-20(12-14-21)26-23(28)24(29)27-25-16-19-9-6-10-22(15-19)31-17-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,26,28)(H,27,29)/b25-16+ |
Clé InChI |
LFPXUOOQUFSOIO-PCLIKHOPSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12023040.png)


![3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023069.png)

![N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12023079.png)


![2,4-Diiodo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12023090.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023093.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12023095.png)
![N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide](/img/structure/B12023101.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023107.png)

